molecular formula C40H34 B14628496 2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene CAS No. 56739-96-9

2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene

Cat. No.: B14628496
CAS No.: 56739-96-9
M. Wt: 514.7 g/mol
InChI Key: HDBBKWLCPHXOTN-UHFFFAOYSA-N
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Description

2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene is a complex organic compound characterized by its multiple phenyl groups and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene typically involves multiple steps of aromatic substitution reactions. The process begins with the preparation of 2,5-dimethylphenyl derivatives, which are then subjected to a series of Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium and involve the use of boronic acid derivatives as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenyl rings.

Scientific Research Applications

2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene exerts its effects is primarily through its interactions with molecular targets. The compound’s multiple phenyl groups allow for π-π stacking interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene is unique due to its extensive phenyl substitution, which imparts distinct chemical and physical properties

Properties

CAS No.

56739-96-9

Molecular Formula

C40H34

Molecular Weight

514.7 g/mol

IUPAC Name

2-[4-[4-[4-[4-(2,5-dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene

InChI

InChI=1S/C40H34/c1-27-5-7-29(3)39(25-27)37-21-17-35(18-22-37)33-13-9-31(10-14-33)32-11-15-34(16-12-32)36-19-23-38(24-20-36)40-26-28(2)6-8-30(40)4/h5-26H,1-4H3

InChI Key

HDBBKWLCPHXOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C(C=CC(=C6)C)C

Origin of Product

United States

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